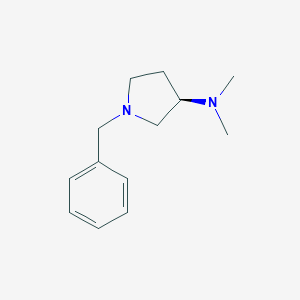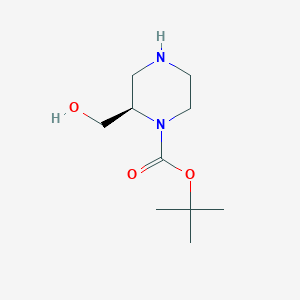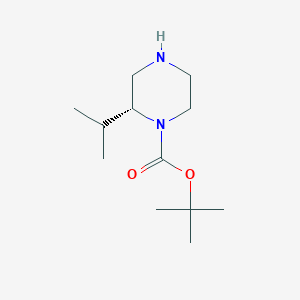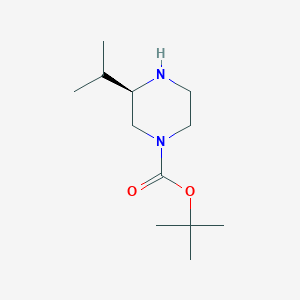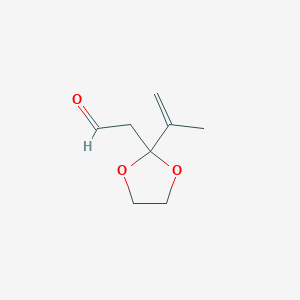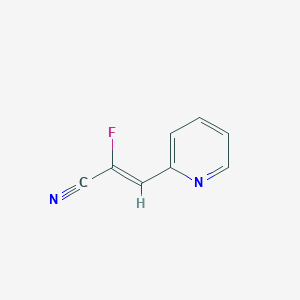
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile is an organic compound that features a pyridine ring substituted with a fluorine atom and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile typically involves the introduction of a fluorine atom and a nitrile group onto a pyridine ring. One common method is the halogen-metal exchange reaction followed by the introduction of the nitrile group. For example, starting with 2-bromopyridine, a halogen-metal exchange can be performed using a reagent like n-butyllithium, followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The nitrile group can then be introduced using a cyanation reagent like copper(I) cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of more cost-effective and readily available reagents may be considered to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced derivatives such as amines or alcohols.
Applications De Recherche Scientifique
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of (Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler analog with only a fluorine atom on the pyridine ring.
3-Cyanopyridine: Contains a nitrile group but lacks the fluorine atom.
2,3-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
Uniqueness
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile is unique due to the combination of both a fluorine atom and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
140137-14-0 |
|---|---|
Formule moléculaire |
C8H5FN2 |
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5- |
Clé InChI |
SUHJVGJLQDTXKV-ALCCZGGFSA-N |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
SMILES isomérique |
C1=CC=NC(=C1)/C=C(/C#N)\F |
SMILES canonique |
C1=CC=NC(=C1)C=C(C#N)F |
Synonymes |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


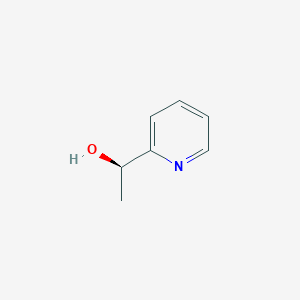
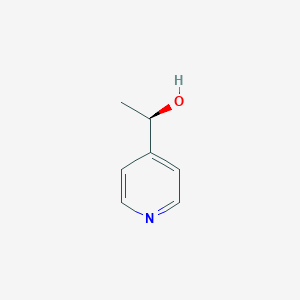
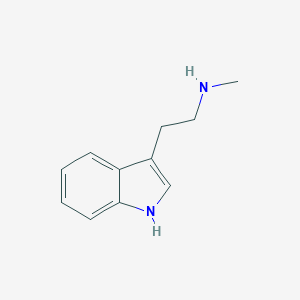
![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
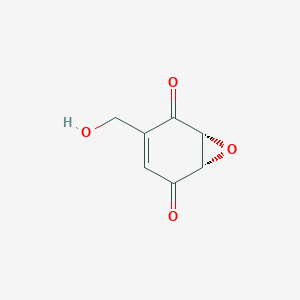
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
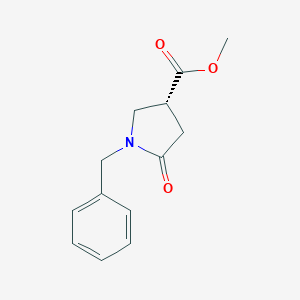
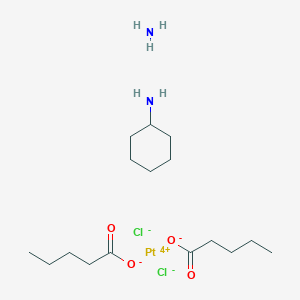
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)
